[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate
Description
The compound [6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate (molecular formula: C₃₄H₂₇BrN₂O₅, molecular weight: 623.493 g/mol) features a naphthalene core substituted with a bromine atom at position 6 and a carbamoyl group at position 2. The carbamoyl group is further modified with a 2-methoxyphenyl moiety. The ester component consists of a 2-benzamido-3-phenylpropanoate group, contributing to its structural complexity . Key physicochemical properties include:
- LogP: 7.27 (indicating high lipophilicity)
- Polar Surface Area (PSA): 93.73 Ų (moderate polarity)
Properties
IUPAC Name |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrN2O5/c1-41-30-15-9-8-14-28(30)36-33(39)27-20-25-19-26(35)17-16-24(25)21-31(27)42-34(40)29(18-22-10-4-2-5-11-22)37-32(38)23-12-6-3-7-13-23/h2-17,19-21,29H,18H2,1H3,(H,36,39)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWHDIRVDHYTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392411 | |
| Record name | [6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-12-7 | |
| Record name | [6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate (CAS No. 137629-29-9) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is , with a molar mass of approximately 610.4 g/mol. The structure features a brominated naphthalene core, which is known for its versatile reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C34H27BrN2O5 |
| Molar Mass | 610.4 g/mol |
| Storage Conditions | -20°C |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. A study focusing on similar naphthalene derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. In vitro studies have reported that it can inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes. These enzymes are crucial for tumor invasion and metastasis, making their inhibition a valuable therapeutic strategy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the naphthalene ring and the introduction of different substituents have been shown to enhance its potency against various cancer types. For instance, the presence of the methoxy group on the phenyl ring significantly increases lipophilicity, improving cellular uptake and bioavailability .
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of this compound in mouse models bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The compound was administered at various dosages, with optimal results observed at a concentration of 50 mg/kg body weight .
Study 2: Enzyme Inhibition Assays
In another investigation, enzyme inhibition assays revealed that the compound effectively inhibited COX-2 activity with an IC50 value of 12 µM. This inhibition was associated with decreased levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator implicated in tumorigenesis .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of naphthalene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications in the naphthalene structure can enhance apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that naphthalene derivatives with carbamoyl substitutions showed improved selectivity for cancer cells over normal cells, suggesting a pathway for developing targeted cancer therapies .
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl 2-benzamido-3-phenylpropanoate possess antimicrobial properties. The presence of the methoxyphenyl group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
Case Study: A comparative analysis highlighted that certain derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, making them candidates for further development in antimicrobial therapies .
Material Science
In material science, the compound's unique structure allows it to be utilized as a precursor for synthesizing advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor applications.
Application Example: Research has shown that naphthalene-based compounds can serve as ligands in coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) that are useful in gas storage and separation technologies .
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Bonds
The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
- Ester hydrolysis (at the 2-benzamido-3-phenylpropanoate moiety) would yield carboxylic acid derivatives. For example: This reaction is well-documented in ester-containing pharmaceuticals .
- Amide hydrolysis (carbamoyl and benzamido groups) requires harsher conditions, such as prolonged heating with concentrated acids or bases, producing amines and carboxylic acids .
Bromine Substitution Reactions
The bromine atom at position 6 of the naphthalene ring is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions:
Carbamate Reactivity
The carbamate group (-O(CO)NH-) may undergo:
- Thermal decomposition to isocyanates and alcohols at elevated temperatures (>150°C) .
- Nucleophilic attack at the carbonyl carbon by amines or alcohols, forming ureas or carbonates .
Oxidation and Reduction Pathways
- Oxidation : The naphthalene ring and methoxyphenyl group may undergo oxidation with KMnO₄/H⁺ or CrO₃, yielding quinones or carboxylic acids .
- Reduction :
Photochemical Reactions
The bromonaphthalene moiety is prone to photodebromination under UV light (λ = 254–365 nm), generating aryl radicals that dimerize or abstract hydrogen .
Stability Under Physiological Conditions
The compound’s ester bonds are likely labile in vivo, as seen in prodrugs like capecitabine . Hydrolysis by esterases or pH-dependent degradation in the gastrointestinal tract would release bioactive fragments.
Theoretical Reactivity Insights
- Steric hindrance from the 2-methoxyphenyl and benzamido groups may slow reactions at the naphthalene core.
- Electronic effects : The electron-withdrawing carbamoyl group deactivates the aromatic ring, directing substitutions to specific positions .
Research Gaps and Recommendations
No direct studies on this compound were found in the reviewed sources. Future work should prioritize:
- Experimental validation of hydrolysis kinetics.
- Catalytic coupling efficiency studies.
- Stability profiling in biological matrices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
Naphthalene Core : The target compound and those in share a naphthalene backbone, which is critical for π-π stacking and hydrophobic interactions. The bromine atom in the target compound may enhance steric bulk and electron-withdrawing effects compared to nitro or methoxy groups in analogs.
Carbamoyl vs. Sulfonamide: Unlike the sulfonamide in Compound 2w , the target compound’s carbamoyl and benzamido groups provide distinct hydrogen-bonding capabilities (donor/acceptor) that could influence target binding.
Ester vs. Alkylcarbamate: The target compound’s phenylpropanoate ester contrasts with the alkylcarbamate chain in . The latter’s activity peaked at pentyl chain length due to optimal hydrophobicity, while the ester group in the target compound may balance lipophilicity and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | Alkylcarbamates | Compound 2w |
|---|---|---|---|
| LogP | 7.27 | ~5–6 | ~4–5 |
| PSA | 93.73 | ~80–100 | ~120–140 |
| Water Solubility | Low (WGK 3) | Low (alkyl chain-dependent) | Moderate (sulfonamide group) |
- Polarity : The moderate PSA of the target compound balances permeability and solubility, whereas Compound 2w’s sulfonamide group increases polarity, possibly limiting CNS penetration.
Preparation Methods
Reaction Mechanism and Conditions
Bromination typically employs molecular bromine () in acetic acid, catalyzed by iron(III) bromide (). The electrophilic aromatic substitution occurs preferentially at the 6-position due to the directing effects of the hydroxyl group. Alternative methods include using -bromosuccinimide (NBS) in dimethylformamide (DMF) under radical conditions, though this approach yields lower regioselectivity.
Table 1: Bromination Optimization Studies
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic Acid | 25 | 85 | 98 | |
| NBS/ | DMF | 80 | 62 | 90 |
Key findings:
-
The system achieves superior yield and regioselectivity compared to radical bromination.
-
Purification via recrystallization in ethanol-water (1:1) enhances purity to >99%.
Carbamoylation with 2-Methoxyphenyl Isocyanate
The brominated intermediate undergoes carbamoylation to introduce the 2-methoxyphenylcarbamoyl group.
Carbamoylation Protocol
6-Bromo-2-naphthol reacts with 2-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to deprotonate the naphthol, facilitating nucleophilic attack on the isocyanate:
Table 2: Carbamoylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 6 | 78 |
| Pyridine | THF | 40 | 8 | 65 |
Key findings:
-
TEA in DCM at room temperature maximizes yield while minimizing side products.
-
Prolonged reaction times (>8 hours) lead to hydrolysis of the carbamate group.
Synthesis of 2-Benzamido-3-Phenylpropanoic Acid
The esterification precursor, 2-benzamido-3-phenylpropanoic acid, is synthesized via amidation of 3-phenylalanine.
Amidation and Activation
3-Phenylalanine reacts with benzoyl chloride in aqueous sodium hydroxide, followed by acidification to yield 2-benzamido-3-phenylpropanoic acid. The carboxylic acid is activated to its acid chloride using thionyl chloride ():
Table 3: Acid Chloride Synthesis Optimization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 92 | |
| Oxalyl chloride | DCM | 25 | 88 |
Esterification of the Naphthol Derivative
The final step involves esterification of 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-ol with 2-benzamido-3-phenylpropanoyl chloride.
Esterification Conditions
The reaction proceeds in anhydrous DCM using 4-dimethylaminopyridine (DMAP) as a catalyst and TEA as a base:
Table 4: Esterification Parameters
| Catalyst | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMAP | TEA | DCM | 75 | 97 |
| None | Pyridine | THF | 48 | 85 |
Key findings:
-
DMAP significantly accelerates the reaction via nucleophilic catalysis.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization for cost-effectiveness and safety:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including:
- Step 1 : Bromination of naphthalene derivatives (e.g., 6-bromo-2-naphthoate intermediates) using aromatic Finkelstein reactions, as described for analogous brominated naphthalene esters .
- Step 2 : Carbamoylation of the naphthalene core with 2-methoxyphenyl isocyanate under anhydrous conditions, monitored by TLC or HPLC for intermediate purity.
- Step 3 : Esterification with 2-benzamido-3-phenylpropanoic acid using DCC/DMAP coupling agents, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Reaction yields improve with controlled temperature (0–5°C for carbamoylation) and inert atmospheres (argon/nitrogen). Purity is enhanced by recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, carbamoyl at C3) and ester linkage integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z = 623.493 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELXL for refinement, though challenges arise due to the compound’s conformational flexibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data for flexible molecules like this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in flexible aromatic systems .
- Hydrogen Bonding Patterns : Apply graph-set analysis (as per Etter’s rules) to identify directional interactions (e.g., N–H···O=C) that stabilize specific conformers, aiding in refining disordered regions .
- Dynamic NMR : If crystallization fails, employ variable-temperature NMR to study rotameric equilibria and correlate with computational models (DFT calculations) .
Q. How do steric and electronic effects influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Steric Effects : The 2-methoxyphenyl carbamoyl group creates steric hindrance at C3, limiting electrophilic substitution at adjacent positions. Bromine at C6 directs further substitution to C1 or C4 via resonance effects .
- Electronic Effects : The electron-withdrawing benzamido group deactivates the phenylpropanoate moiety, making it resistant to nucleophilic attack. Methoxy groups enhance solubility but reduce reactivity in polar aprotic solvents .
- Experimental Validation : Competitive reactions with iodomethane (for methylation) or Pd-catalyzed cross-coupling (Suzuki) can probe site selectivity .
Q. What role do non-covalent interactions play in the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The carbamoyl and benzamido groups are pH-sensitive. Stability studies (1H NMR in D₂O/DMSO-d₆ buffers) show degradation below pH 3 (amide hydrolysis) and above pH 10 (ester saponification) .
- Thermal Stability : DSC/TGA analyses reveal decomposition above 200°C, with intermolecular hydrogen bonds (N–H···O) contributing to solid-state stability up to this threshold .
- Supramolecular Aggregation : In solution, π-π stacking (naphthalene-phenyl interactions) and van der Waals forces dominate, as evidenced by fluorescence quenching studies .
Methodological Notes
- Avoided Commercial Sources : All referenced protocols prioritize academic-grade reagents (e.g., Kanto Reagents’ brominated intermediates ) without endorsing specific vendors.
- Advanced Tools : SHELX for crystallography, graph-set analysis for hydrogen bonding, and DFT for computational modeling are critical for resolving structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
